molecular formula C14F10 B14715654 Benzene, 1,1'-(1,2-ethynediyl)bis[2,3,4,5,6-pentafluoro- CAS No. 13557-43-2

Benzene, 1,1'-(1,2-ethynediyl)bis[2,3,4,5,6-pentafluoro-

Cat. No.: B14715654
CAS No.: 13557-43-2
M. Wt: 358.13 g/mol
InChI Key: OKJKNBJRPCJTQY-UHFFFAOYSA-N
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Description

Benzene, 1,1’-(1,2-ethynediyl)bis[2,3,4,5,6-pentafluoro-]: is a highly fluorinated aromatic compound. It is characterized by the presence of two benzene rings connected by an ethynediyl group, with each benzene ring substituted with five fluorine atoms. This compound is known for its high thermal stability and unique chemical properties due to the extensive fluorination.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-(1,2-ethynediyl)bis[2,3,4,5,6-pentafluoro-] typically involves the coupling of two pentafluorobenzene units via an ethynediyl linkage. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, which involves the reaction of pentafluoroiodobenzene with ethynylbenzene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Due to the presence of multiple fluorine atoms, this compound can undergo nucleophilic aromatic substitution reactions, where a nucleophile replaces one of the fluorine atoms.

    Oxidation and Reduction: The ethynediyl linkage can be subjected to oxidation or reduction reactions, altering the electronic properties of the compound.

    Addition Reactions: The triple bond in the ethynediyl group can participate in addition reactions, such as hydrogenation or halogenation.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides, typically under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are common.

Major Products:

    Substitution: Products include derivatives where one or more fluorine atoms are replaced by other functional groups.

    Oxidation/Reduction: Products include various oxidized or reduced forms of the ethynediyl linkage.

Mechanism of Action

The mechanism by which Benzene, 1,1’-(1,2-ethynediyl)bis[2,3,4,5,6-pentafluoro-] exerts its effects is largely dependent on its chemical structure. The extensive fluorination and the presence of the ethynediyl linkage contribute to its high reactivity and stability. The molecular targets and pathways involved are specific to the reactions it undergoes, such as nucleophilic substitution or addition reactions, where the fluorine atoms and the ethynediyl group play crucial roles in determining the reactivity and the products formed.

Comparison with Similar Compounds

Uniqueness: The extensive fluorination of Benzene, 1,1’-(1,2-ethynediyl)bis[2,3,4,5,6-pentafluoro-] imparts unique properties such as high thermal stability, chemical resistance, and specific reactivity patterns that distinguish it from other similar compounds. These properties make it particularly valuable in applications requiring high-performance materials and specialized chemical reactivity.

Properties

CAS No.

13557-43-2

Molecular Formula

C14F10

Molecular Weight

358.13 g/mol

IUPAC Name

1,2,3,4,5-pentafluoro-6-[2-(2,3,4,5,6-pentafluorophenyl)ethynyl]benzene

InChI

InChI=1S/C14F10/c15-5-3(6(16)10(20)13(23)9(5)19)1-2-4-7(17)11(21)14(24)12(22)8(4)18

InChI Key

OKJKNBJRPCJTQY-UHFFFAOYSA-N

Canonical SMILES

C(#CC1=C(C(=C(C(=C1F)F)F)F)F)C2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

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